N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group and at position 2 with a 1,3-benzothiazole-2-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-23-12-8-4-2-6-10(12)15-20-21-17(24-15)19-14(22)16-18-11-7-3-5-9-13(11)25-16/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGFIVXOBKSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Hydrazide Cyclization via Dehydration
Step 1: Synthesis of 1,3-Benzothiazole-2-Carboxylic Acid Hydrazide
1,3-Benzothiazole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate in anhydrous ethanol under reflux (4–6 hours). The product precipitates upon cooling and is recrystallized from ethanol.
Reaction:
$$
\text{1,3-Benzothiazole-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{1,3-Benzothiazole-2-carbonyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{1,3-Benzothiazole-2-carbonyl chloride} + \text{NH}2\text{NH}2 \rightarrow \text{1,3-Benzothiazole-2-carboxylic acid hydrazide} + \text{HCl}
$$
Step 2: Formation of Acylhydrazide Intermediate
The hydrazide is reacted with 2-methoxybenzoyl chloride in dry tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. The intermediate N'-(2-methoxybenzoyl)-1,3-benzothiazole-2-carbohydrazide is isolated via vacuum filtration.
Reaction:
$$
\text{1,3-Benzothiazole-2-carbohydrazide} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N'-(2-Methoxybenzoyl)-1,3-benzothiazole-2-carbohydrazide}
$$
Step 3: Cyclodehydration to Oxadiazole
The acylhydrazide is cyclized using phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction is carried out under reflux (110°C) for 6–8 hours. The crude product is neutralized with ice-cold sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Reaction:
$$
\text{N'-(2-Methoxybenzoyl)-1,3-benzothiazole-2-carbohydrazide} \xrightarrow{\text{POCl}3} \text{N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-1,3-Benzothiazole-2-Carboxamide} + \text{H}2\text{O}
$$
Route 2: One-Pot Tandem Reaction
Step 1: Simultaneous Hydrazide Formation and Cyclization
A mixture of 1,3-benzothiazole-2-carbonyl chloride and 2-methoxybenzohydrazide is heated in phosphoryl chloride (POCl₃) at 90°C for 5 hours. This single-step method bypasses the isolation of intermediates, yielding the target compound directly. The reaction is quenched with ice water, and the product is filtered and washed with cold methanol.
Advantages:
- Reduced reaction time (5 hours vs. 20+ hours in Route 1)
- Higher crude yield (68–72%)
Route 3: Microwave-Assisted Synthesis
Step 1: Microwave-Promoted Cyclodehydration
The acylhydrazide intermediate (from Route 1, Step 2) is subjected to microwave irradiation (300 W, 120°C) in the presence of polyphosphoric acid (PPA) as a catalyst. Cyclization completes within 15–20 minutes, followed by standard workup.
Advantages:
- Energy-efficient (80% reduction in reaction time)
- Improved yield (78–82%)
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Reaction Time | 18–24 hours | 5 hours | 20 minutes |
| Yield | 60–65% | 68–72% | 78–82% |
| Purification | Column chromatography | Recrystallization | Recrystallization |
| Key Reagent | POCl₃ | POCl₃ | PPA |
| Scale-Up Feasibility | Moderate | High | Limited |
Critical Reaction Optimization
Solvent Selection
Catalytic Additives
Industrial-Scale Considerations
- Route 2 is preferred for bulk synthesis due to shorter reaction time and higher yield.
- Safety Note: POCl₃ requires handling under inert conditions due to moisture sensitivity and corrosivity.
Mechanistic Insights
The cyclodehydration step proceeds via nucleophilic attack of the hydrazide nitrogen on the adjacent carbonyl carbon, followed by elimination of water. POCl₃ facilitates protonation of the carbonyl oxygen, increasing electrophilicity.
$$
\text{R-C(=O)-NH-NH-C(=O)-R'} \xrightarrow{\text{POCl}3} \text{R-C(=N-NH-C(=O)-R')-O-POCl}3 \rightarrow \text{Oxadiazole} + \text{H}3\text{PO}4 + \text{HCl}
$$
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole or benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the parent compound, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Table 1: Structural Components
| Component | Description |
|---|---|
| Oxadiazole Ring | A five-membered ring containing nitrogen and oxygen. |
| Benzothiazole Moiety | A bicyclic structure enhancing stability and reactivity. |
| Methoxy Group | Enhances lipophilicity and biological activity. |
Medicinal Chemistry
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has been extensively studied for its potential therapeutic effects:
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. It induces apoptosis through mechanisms such as caspase pathway activation and p53 upregulation.
- Antidiabetic Properties : Research indicates potential antidiabetic effects through modulation of glucose metabolism pathways.
The compound's biological activities are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : The compound modulates G-protein coupled receptors (GPCRs) and ion channels, influencing critical signal transduction pathways.
| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | CEM-13 | < 10 | Apoptosis induction |
| Anticancer | MCF-7 | 0.65 | Caspase pathway activation |
| Anticancer | MDA-MB-231 | 2.41 | p53 upregulation |
Case Studies
Several studies have highlighted the efficacy of this compound in various contexts:
- Study on Leukemia Cells : A study evaluated the cytotoxic effects on human T acute lymphoblastic leukemia (CEM-13) cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics like doxorubicin.
- Breast Cancer Cell Lines : The compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Flow cytometry analysis revealed that it induced apoptosis through the activation of caspase pathways.
Industrial Applications
In addition to its medicinal applications, this compound is explored in industrial settings:
- Material Development : The compound is utilized in developing new materials with specific properties due to its unique chemical structure.
- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex heterocyclic compounds in organic chemistry.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other cellular targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Thiadiazole vs. Oxadiazole Derivatives
Thiadiazole-based analogs (e.g., 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate):
- Key Feature : Replacement of oxygen with sulfur in the heterocyclic ring.
- Impact : Thiadiazoles exhibit stronger π-acceptor properties and improved metabolic stability but may reduce solubility compared to oxadiazoles .
- Activity : Demonstrated insecticidal and fungicidal effects in crystal structure studies .
- Activity: Antiproliferative effects against NCI cancer cell lines (mean growth percent: 45.20–56.73) .
Role of the Benzothiazole Group
The 1,3-benzothiazole-2-carboxamide group in the target compound distinguishes it from simpler carboxamide derivatives (e.g., N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]tetrahydro-2H-pyran-4-carboxamide ). Benzothiazoles are associated with:
Methoxyphenyl Substitution
The 2-methoxyphenyl group at position 5 of the oxadiazole ring is a recurring motif in bioactive compounds:
- Antiproliferative activity : Observed in N-(2-methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (GP: 45.20) .
- Plant growth regulation : Methoxy-substituted benzoyl ureas exhibit cytokinin-like activity .
Comparative Pharmacokinetic and Physicochemical Properties
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring fused with a benzothiazole moiety, which is known to enhance biological activity. The chemical formula is , and it can be represented as follows:
Table 1: Structural Components
| Component | Description |
|---|---|
| Oxadiazole Ring | A five-membered ring containing nitrogen and oxygen. |
| Benzothiazole Moiety | A bicyclic structure contributing to the compound's stability and reactivity. |
| Methoxy Group | Enhances lipophilicity and biological activity. |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Case Studies
- Study on Leukemia Cells : A study evaluated the cytotoxic effects of the compound on human T acute lymphoblastic leukemia (CEM-13) cells. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Breast Cancer Cell Lines : The compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Flow cytometry analysis revealed that it induced apoptosis through the activation of caspase pathways, with significant upregulation of p53 expression .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Receptor Modulation : The compound modulates G-protein coupled receptors (GPCRs) and ion channels, influencing signal transduction pathways critical for cell survival and proliferation.
Table 2: Biological Activity Overview
| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | CEM-13 | < 10 | Apoptosis induction |
| Anticancer | MCF-7 | 0.65 | Caspase pathway activation |
| Anticancer | MDA-MB-231 | 2.41 | p53 upregulation |
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications beyond oncology:
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This suggests a broader therapeutic potential in infectious diseases .
Anti-inflammatory Effects
Due to its ability to inhibit COX and LOX enzymes, the compound may also serve as a lead for developing anti-inflammatory agents.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides with phosphoryl chloride (POCl₃) under reflux (90°C, 3 hours) .
- Step 2: Coupling the oxadiazole intermediate with 1,3-benzothiazole-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization: Yield and purity are enhanced by controlling solvent polarity (e.g., DMSO for solubility), adjusting reaction time (6–8 hours for coupling), and using catalytic bases (e.g., triethylamine) .
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR validates substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 376.4 for C₁₉H₁₄N₄O₃S) .
- HPLC: Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography: Resolves 3D conformation, including π-π stacking between benzothiazole and oxadiazole rings .
Basic: Which in vitro models are suitable for initial pharmacological screening?
Methodological Answer:
- Antiproliferative Activity: NCI-60 human cancer cell line panel (e.g., mean growth percent [GP] evaluation) .
- Antimicrobial Assays: Broth microdilution (MIC determination against Gram-positive bacteria) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase IC₅₀) .
Advanced: How does the 2-methoxyphenyl group influence bioactivity compared to other substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR): The 2-methoxyphenyl group enhances electron-donating effects, improving binding to hydrophobic enzyme pockets (e.g., antiproliferative GP 45.20 vs. 56.73 for 4-chlorophenyl analogs) .
- Comparison: 4-Fluorophenyl derivatives show higher metabolic stability but reduced solubility, while chlorophenyl analogs exhibit stronger antibacterial activity .
Advanced: How to resolve contradictions in activity data across assays?
Methodological Answer:
- Meta-Analysis: Cross-validate data using orthogonal assays (e.g., ATPase inhibition vs. cell viability) .
- Assay-Specific Factors: Account for cell line heterogeneity (e.g., NCI-60 panel variability ) or buffer conditions (pH-dependent solubility ).
- Dose-Response Curves: Establish EC₅₀ values to normalize potency metrics across studies .
Advanced: What approaches elucidate molecular targets and mechanisms?
Methodological Answer:
- Molecular Docking: Predict binding to kinase domains (e.g., ATP-binding pockets) using AutoDock Vina .
- Proteomics: SILAC-based profiling identifies downstream targets (e.g., apoptosis regulators like Bcl-2) .
- Enzyme Kinetics: Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
Advanced: How do benzothiazole modifications affect properties and target engagement?
Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 6-position increases logP (from 2.1 to 3.5) but reduces aqueous solubility .
- Target Engagement: Methylation of the carboxamide nitrogen improves metabolic stability (t₁/₂ increase from 2.1 to 4.3 hours in microsomal assays) .
Advanced: What in vivo models assess toxicity despite low in vitro cytotoxicity?
Methodological Answer:
- Rodent Models: 28-day repeated-dose studies (OECD 407) to evaluate hepatotoxicity (ALT/AST levels) .
- Toxicokinetics: Plasma exposure (AUC) and tissue distribution via LC-MS/MS .
- Safety Margin: Compare therapeutic index (LD₅₀/ED₅₀) in zebrafish embryos vs. in vitro IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
